molecular formula C9H17NO B14374179 5-Ethoxy-2,2-dimethylpentanenitrile CAS No. 90949-84-1

5-Ethoxy-2,2-dimethylpentanenitrile

Cat. No.: B14374179
CAS No.: 90949-84-1
M. Wt: 155.24 g/mol
InChI Key: CUQSTQIFQGPQSF-UHFFFAOYSA-N
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Description

5-Ethoxy-2,2-dimethylpentanenitrile is an organic compound characterized by the presence of an ethoxy group, two methyl groups, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2,2-dimethylpentanenitrile can be achieved through several methods:

    Nucleophilic Substitution: One common method involves the nucleophilic substitution reaction between an alkyl halide and sodium cyanide.

    Dehydration of Amides: Another method involves the dehydration of primary amides using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2,2-dimethylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces carboxylic acids or amides.

    Reduction: Yields primary amines.

    Grignard Reaction: Forms ketones or other derivatives depending on the Grignard reagent used.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2,2-dimethylpentanenitrile depends on its specific application and the target molecules involved. . The molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-2,2-dimethylpentanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs with hydroxyl or amide groups. This uniqueness makes it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

90949-84-1

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-ethoxy-2,2-dimethylpentanenitrile

InChI

InChI=1S/C9H17NO/c1-4-11-7-5-6-9(2,3)8-10/h4-7H2,1-3H3

InChI Key

CUQSTQIFQGPQSF-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)(C)C#N

Origin of Product

United States

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